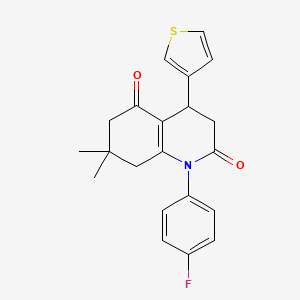![molecular formula C16H14F3N3 B15004115 N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of 7-methylimidazo[1,2-a]pyridine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Reaction: The final step involves coupling the 7-methylimidazo[1,2-a]pyridine derivative with 3-(trifluoromethyl)aniline under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its metabolic stability and lipophilicity.
Industry: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The imidazo[1,2-a]pyridine ring can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-methylimidazo[1,2-a]pyridine
- 3-(trifluoromethyl)aniline
- 2-methylimidazo[1,2-a]pyridine
Uniqueness
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline is unique due to the combination of the imidazo[1,2-a]pyridine scaffold with the trifluoromethyl group. This combination imparts both biological activity and metabolic stability, making it a valuable compound for drug development and other scientific research applications.
属性
分子式 |
C16H14F3N3 |
|---|---|
分子量 |
305.30 g/mol |
IUPAC 名称 |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H14F3N3/c1-11-5-6-22-10-14(21-15(22)7-11)9-20-13-4-2-3-12(8-13)16(17,18)19/h2-8,10,20H,9H2,1H3 |
InChI 键 |
RKUCNZYXLFOVDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC(=CN2C=C1)CNC3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-1,2,3,4-Tetrazole, 2-[[4-ethyl-5-[[(2-fluorophenyl)methyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-5-phenyl-](/img/structure/B15004032.png)

![3-(4-Chlorophenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B15004046.png)
![N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B15004050.png)
![3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B15004055.png)
![ethyl (3,5-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B15004068.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B15004075.png)
![2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile](/img/structure/B15004085.png)
![5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B15004088.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)
![6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B15004122.png)

![N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B15004139.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)
